4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Description

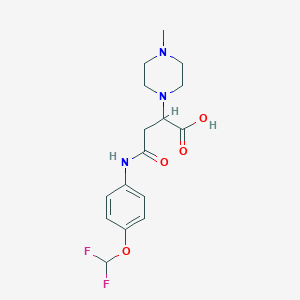

This compound features a 4-oxobutanoic acid backbone substituted with a 4-(difluoromethoxy)phenylamino group at the C4 position and a 4-methylpiperazin-1-yl group at the C2 position.

Properties

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O4/c1-20-6-8-21(9-7-20)13(15(23)24)10-14(22)19-11-2-4-12(5-3-11)25-16(17)18/h2-5,13,16H,6-10H2,1H3,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHYEUWOIDFDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, often referred to as a novel compound in medicinal chemistry, exhibits significant biological activity that warrants comprehensive investigation. This article synthesizes existing research findings, including data on its pharmacological properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H19F2N3O3. Its structure features a difluoromethoxy group attached to a phenyl ring, an amino group, and a piperazine moiety, contributing to its biological activity.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes relevant in disease pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For example, in vitro assays have revealed its potential to induce apoptosis in breast cancer cells (MCF-7) and other tumorigenic cell lines.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Research indicates it may enhance cognitive function by inhibiting acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain.

Table 1: Inhibitory Activity Against Key Enzymes

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of the compound, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, suggesting significant cytotoxicity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound using a mouse model of Alzheimer's disease. The treatment led to improved memory performance in behavioral tests and reduced levels of amyloid-beta plaques, indicating potential for therapeutic use in neurodegenerative conditions.

Research Findings

Recent studies have highlighted the compound's broad spectrum of biological activities:

- Anti-inflammatory : It effectively reduces inflammation markers in preclinical models.

- Antioxidant : Exhibits significant antioxidant activity, scavenging reactive oxygen species.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good absorption and distribution profiles.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

*Calculated based on structural similarity.

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.